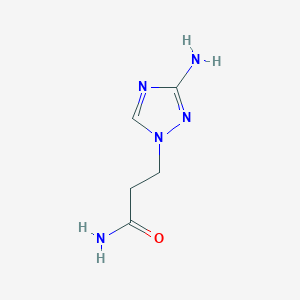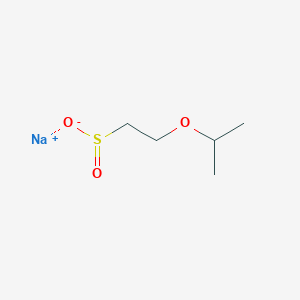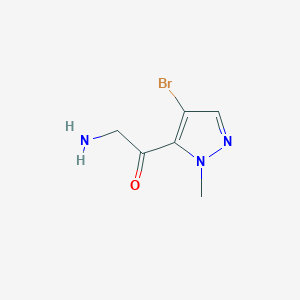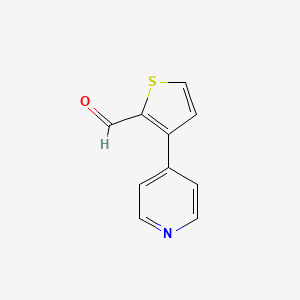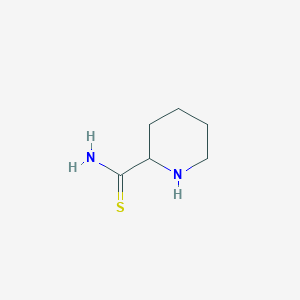
(1-Bromopropan-2-yl)cycloheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Bromopropan-2-yl)cycloheptane is an organobromine compound characterized by a bromine atom attached to a propyl group, which is further connected to a cycloheptane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromopropan-2-yl)cycloheptane typically involves the bromination of propylcycloheptane. One common method is the free-radical bromination, where propylcycloheptane is treated with bromine in the presence of a radical initiator such as light or heat. The reaction proceeds as follows:
C7H13CH2CH3+Br2→C7H13CH2CH2Br+HBr
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Bromopropan-2-yl)cycloheptane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The propyl group can be oxidized to form alcohols or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed
Substitution: Formation of (2-Hydroxypropyl)cycloheptane, (2-Cyanopropyl)cycloheptane, etc.
Elimination: Formation of propylcycloheptene.
Oxidation: Formation of (2-Hydroxypropyl)cycloheptane or (2-Oxopropyl)cycloheptane.
Applications De Recherche Scientifique
(1-Bromopropan-2-yl)cycloheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-Bromopropan-2-yl)cycloheptane involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This reactivity is due to the electron-withdrawing nature of the bromine atom, which makes the carbon atom it is attached to more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromopropane: A simpler compound with a similar bromine-containing structure but without the cycloheptane ring.
Cycloheptane: A cycloalkane with a seven-membered ring, lacking the bromine and propyl groups.
2-Bromopropane: Similar in structure but with the bromine atom attached to the second carbon of the propyl group.
Uniqueness
(1-Bromopropan-2-yl)cycloheptane is unique due to the presence of both a cycloheptane ring and a brominated propyl group
Propriétés
Formule moléculaire |
C10H19Br |
|---|---|
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
1-bromopropan-2-ylcycloheptane |
InChI |
InChI=1S/C10H19Br/c1-9(8-11)10-6-4-2-3-5-7-10/h9-10H,2-8H2,1H3 |
Clé InChI |
IUOUDPPJDFKGIS-UHFFFAOYSA-N |
SMILES canonique |
CC(CBr)C1CCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-5-fluoropentanoicacid](/img/structure/B13175226.png)
![(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol](/img/structure/B13175231.png)

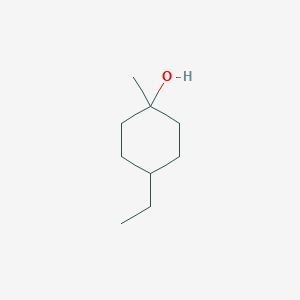
![6-(3-Bromopropyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13175252.png)
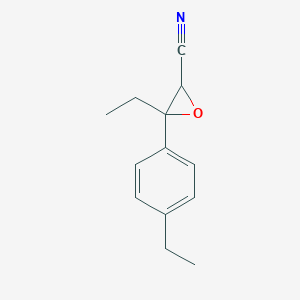

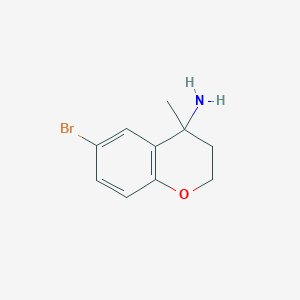
![4,4-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13175276.png)
